Diazo-PEG3-methyltetrazine

Description

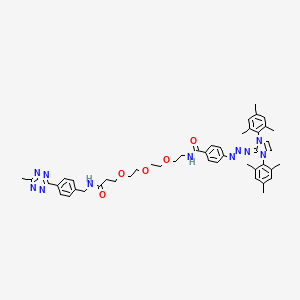

Diazo-PEG3-methyltetrazine is a specialized chemical reagent featuring a methyltetrazine group, a diazo functional group, and a short polyethylene glycol (PEG3) linker. The methyltetrazine moiety enables bioorthogonal "click" reactions, particularly with trans-cyclooctene (TCO), which are widely utilized in live-cell imaging, bioconjugation, and drug delivery systems . The PEG3 linker enhances solubility and reduces steric hindrance, facilitating interactions with biomolecules .

Properties

Molecular Formula |

C47H55N11O5 |

|---|---|

Molecular Weight |

854.0 g/mol |

IUPAC Name |

4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C47H55N11O5/c1-31-26-33(3)43(34(4)27-31)57-18-19-58(44-35(5)28-32(2)29-36(44)6)47(57)55-56-52-41-14-12-40(13-15-41)46(60)48-17-21-62-23-25-63-24-22-61-20-16-42(59)49-30-38-8-10-39(11-9-38)45-53-50-37(7)51-54-45/h8-15,18-19,26-29H,16-17,20-25,30H2,1-7H3,(H,48,60)(H,49,59) |

InChI Key |

ZWFAMYNIMVWYHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C6=C(C=C(C=C6C)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diazo-PEG3-methyltetrazine involves several steps, typically starting with the preparation of the diazo compound, followed by the introduction of the PEG3 spacer and the methyltetrazine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

Diazo-PEG3-methyltetrazine undergoes various types of chemical reactions, including:

Oxidation and Reduction: The diazo group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Substitution: The methyltetrazine group can participate in substitution reactions, where one functional group is replaced by another.

Bioorthogonal Reactions: The compound is known for its high reactivity towards trans-cyclooctene groups, making it useful in bioorthogonal chemistry.

Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diazo-PEG3-methyltetrazine has a wide range of scientific research applications, including:

Chemistry: Used as a reactive intermediate in organic synthesis and bioorthogonal chemistry.

Biology: Employed in the study of biological processes through bioorthogonal reactions, allowing for the selective tagging of biomolecules.

Medicine: Utilized in targeted drug delivery systems, where the compound’s reactivity towards specific biological targets enhances the efficacy of therapeutic agents.

Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diazo-PEG3-methyltetrazine involves its high reactivity towards trans-cyclooctene groups, which are often used as biocompatible handles for targeting drugs to specific biological targets. The PEG3 spacer improves the solubility and stability of the drug in solution, facilitating its administration and effectiveness. The methyltetrazine group allows for the efficient release of captured molecules, enhancing the compound’s bioorthogonal properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyltetrazine-PEG Derivatives

Key Findings:

Reactive Group Diversity: this compound stands out due to its diazo group, which is rare among methyltetrazine derivatives. In contrast, Methyltetrazine-PEG3-amine is tailored for carbodiimide-mediated coupling (e.g., EDC/HATU) to carboxylates, making it ideal for stable amide bond formation .

PEG Length and Solubility :

- PEG3 in this compound balances hydrophilicity and compactness, whereas PEG4 derivatives (e.g., Methyltetrazine-PEG4-amine HCl) offer enhanced solubility for hydrophobic payloads .

Stability and Storage :

- This compound requires stringent storage conditions (protection from light, -20°C) due to its diazo group’s susceptibility to degradation, unlike more stable amine variants .

- Maleimide-containing derivatives (e.g., Methyltetrazine-Maleimide) degrade rapidly in aqueous environments, limiting their shelf life compared to NHS esters or amines .

Research and Commercial Relevance

This compound is commercially available (e.g., Xi’an Kaison Biological Technology) as a research-grade reagent for non-therapeutic applications . Its niche utility in photoaffinity labeling complements mainstream methyltetrazine derivatives used in conventional bioconjugation (e.g., TCO ligation with Methyltetrazine-PEG3-amine) . However, its instability under light and freeze-thaw cycles necessitates careful handling compared to analogs like Methyltetrazine-PEG4-t-butyl ester, which is stabilized by hydrophobic protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.